3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure & Properties 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354025-96-9; alternative CAS: 864754-29-0 ) is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protecting group and an (S)-configured 2-amino-3-methyl-butyrylamino side chain. Its molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making it a valuable intermediate in peptide and pharmaceutical chemistry .
Applications
This compound is primarily used in laboratory settings for drug discovery, particularly in synthesizing protease inhibitors or kinase-targeting molecules. Its stereospecificity (S-configuration) is critical for chiral recognition in biological systems .
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-11-7-6-8-18(9-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWVRVJWVRKMRD-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis begins with the derivation of piperidine. Starting with commercially available piperidine-1-carboxylic acid, it undergoes esterification with tert-butyl alcohol under acidic conditions to form piperidine-1-carboxylic acid tert-butyl ester.
Amidation: The next step involves the amidation reaction. An amino acid derivative, specifically (S)-2-amino-3-methyl-butyric acid, is coupled with the piperidine derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product is then purified through techniques like recrystallization or chromatography to obtain high purity 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yields and reduce reaction times. Catalytic systems and automated purification setups are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Substitution: Substitution reactions often occur at the amino or ester functional groups, using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidized derivatives.
Reduced amine products.
Substituted amino or ester derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents.
Biology: It finds application in the synthesis of peptide mimetics and other bioactive compounds, aiding in the study of protein interactions and enzyme functions.
Medicine: In medicinal chemistry, it serves as a scaffold for the development of new drugs, especially those targeting neurological disorders due to its piperidine core.
Industry: It is utilized in the manufacturing of specialty chemicals and advanced materials, including polymers and catalysts.
Mechanism of Action
The exact mechanism of action for any biological effects of 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific target and application. Generally, the compound interacts with molecular targets through its functional groups, forming hydrogen bonds, ionic interactions, and hydrophobic contacts with proteins or nucleic acids. These interactions can modulate biological pathways, including enzyme activities and receptor signaling.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Trends
Cyclopropyl groups: Introduce rigidity, which may enhance metabolic stability but limit solubility . Positional isomerism: Moving the substituent from position 3 to 4 (e.g., CAS 1353992-94-5) alters spatial orientation, impacting interactions with target proteins .
Stereochemistry :
- The (S)-configuration in the target compound ensures compatibility with biological systems, whereas unstudied stereoisomers (e.g., ) may exhibit divergent activities .
Synthetic Utility :
- Boc-protected analogs (e.g., CAS 1354025-96-9) are preferred in solid-phase peptide synthesis due to their stability under basic conditions .
Biological Activity
3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a piperidine derivative, is a compound of significant interest due to its potential biological activities and therapeutic applications. This compound features a piperidine ring structure, an amino acid derivative, and a tert-butyl ester group, which contribute to its unique properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.44 g/mol. The presence of both an amino group and a carboxylic acid functional group classifies it as an amino acid derivative, while the piperidine ring adds to its structural complexity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.44 g/mol |
| Functional Groups | Amino group, Carboxylic acid, Tert-butyl ester |
| Ring Structure | Piperidine ring |
Biological Activity
The biological activity of this compound has been linked to its interactions with various signaling pathways and receptors within the body. Preliminary studies suggest that this compound may exhibit effects on:
- Glycogen Synthase Kinase-3β (GSK-3β) : Research indicates that compounds similar to this piperidine derivative can inhibit GSK-3β, which plays a critical role in cellular signaling and is implicated in various diseases, including bipolar disorder and cancer .
- Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, influencing mood and behavior, which is particularly relevant in psychiatric disorders.
Case Study: GSK-3β Inhibition
A study investigating the inhibitory effects of piperidine derivatives on GSK-3β demonstrated that certain compounds exhibited significant selectivity and potency. For instance, one representative compound showed IC50 values in the range of 4 to 680 nM against human GSK-3β. The administration of this compound resulted in behavioral changes in animal models similar to those achieved with established treatments like valproate .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Key parameters include:
- Absorption : Preliminary data suggest good absorption characteristics.
- Distribution : The compound shows a high plasma protein binding rate (>96%), indicating potential efficacy in systemic circulation .
- Metabolism : Studies indicate minimal inhibition of cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .
Comparative Analysis
To highlight the unique aspects of this compound, it is useful to compare it with other structurally similar compounds.
Table 2: Comparative Analysis of Piperidine Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-3-((S)-2-Amino-3-methyl-butyrylamino) | Piperidine ring with tert-butyl ester | Unique combination of amino acid and piperidine |
| (S)-2-Amino-3-methylbutanoic acid | Simple amino acid | No cyclic structure |
| 4-(Methylamino)piperidine | Piperidine ring | Different substituent on nitrogen |
| Valine derivatives | Aliphatic side chains | Lacks piperidine structure |
This comparison underscores the versatility of this compound as it combines features from both amino acids and cyclic amines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
